Diethyl (Methoxymethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

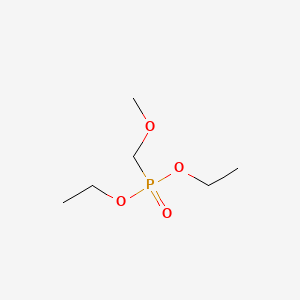

2D Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEOGHGFCXMKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470142 | |

| Record name | Diethyl (Methoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-04-5 | |

| Record name | Diethyl (Methoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Methoxymethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (Methoxymethyl)phosphonate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (Methoxymethyl)phosphonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile organophosphorus compound with significant applications in synthetic organic chemistry, particularly as a reagent in carbon-carbon bond-forming reactions. Its structural features, comprising a phosphonate core with two ethyl esters and a methoxymethyl group, impart unique reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of a common laboratory-scale synthesis of this compound, detailed methodologies for its structural characterization, and insights into the chemical principles governing its formation and analysis. It is intended for researchers and professionals in chemistry and drug development who require a practical and scientifically grounded understanding of this important synthetic building block.

Introduction and Significance

This compound, with CAS number 32806-04-5, is an organophosphorus compound belonging to the phosphonate class of molecules.[1] It is typically a colorless to pale yellow liquid soluble in many organic solvents.[1] The core of its utility lies in its role as a phosphonate carbanion precursor for the Horner-Wadsworth-Emmons (HWE) reaction. The anion, generated by deprotonation of the carbon adjacent to the phosphorus atom, is a potent nucleophile used to convert aldehydes and ketones into enol ethers, which are valuable intermediates in multistep syntheses. The applications of phosphonates are broad, ranging from agrochemicals to pharmaceuticals and flame retardants, making a thorough understanding of their synthesis and properties essential.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₄P | [1][3] |

| Molecular Weight | 182.15 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| CAS Number | 32806-04-5 | [1][3] |

| Boiling Point | 88 °C at 6 mmHg | [6] |

| Density (20°C) | ~1.09 g/mL | [6] |

Synthesis of this compound

The synthesis of phosphonates can be achieved through several routes, most notably the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. A highly effective and common pathway for preparing α-alkoxy phosphonates like this compound involves the reaction of a trialkyl phosphite with an α-halo ether. The Michaelis-Arbuzov reaction, which involves the reaction of a triethyl phosphite with chloromethyl methyl ether, is a prominent example.

The Michaelis-Arbuzov Reaction: Core Principles

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond. The reaction proceeds via the nucleophilic attack of a trialkyl phosphite (a P(III) species) on an alkyl halide. This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, typically through nucleophilic attack by the displaced halide ion on one of the phosphite's ester groups. The final products are a phosphonate (a P(V) species) and a new alkyl halide. This reaction is thermodynamically driven by the formation of the strong phosphoryl (P=O) bond.

Experimental Synthesis Protocol

This protocol describes the synthesis of this compound via the Michaelis-Arbuzov reaction between triethyl phosphite and chloromethyl methyl ether.

Causality and Self-Validation: This protocol is designed to be self-validating. The reaction progress is monitored by TLC to ensure completion. The workup procedure is structured to effectively remove unreacted starting materials and byproducts. Finally, the purification by vacuum distillation isolates the product based on its boiling point, and the subsequent characterization via NMR and MS provides definitive structural confirmation and purity assessment.

Safety Warning: Chloromethyl methyl ether is a potent carcinogen and lachrymator. This synthesis must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Reagents and Equipment:

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Chloromethyl methyl ether (CH₃OCH₂Cl)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with a temperature controller

-

Apparatus for distillation under reduced pressure

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexane)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, place 50.0 g (0.30 mol) of triethyl phosphite. Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with calcium chloride).

-

Addition of Alkyl Halide: While stirring the triethyl phosphite, slowly add 24.2 g (0.30 mol) of chloromethyl methyl ether dropwise from an addition funnel over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain the reaction temperature below 50°C using a water bath if necessary. The slow addition is critical to control the exothermicity and prevent side reactions.

-

Reaction Completion: After the addition is complete, heat the mixture gently to 80-90°C for 2 hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the triethyl phosphite spot.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The primary byproduct, ethyl chloride, will have largely evaporated. To remove any residual volatile components, the mixture can be concentrated on a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. Transfer the liquid residue to a distillation flask and distill under reduced pressure. Collect the fraction boiling at approximately 88°C/6 mmHg.[6] This step is crucial for obtaining a high-purity product, separating it from any unreacted starting materials or higher-boiling byproducts.

-

Characterization: The purified product should be a colorless liquid. Obtain ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectra to confirm the structure and assess purity.

Visualization of Synthesis Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the underlying chemical mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis.

Structural Characterization

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecular framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The ethoxy groups will present as a triplet (CH₃) and a quartet (CH₂). The methoxy group will be a singlet, and the methylene bridge (P-CH₂-O) will appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for all four unique carbon atoms. The carbon of the P-CH₂ group will appear as a doublet due to one-bond coupling with phosphorus.

-

³¹P NMR: The phosphorus NMR spectrum is a simple and effective way to confirm phosphonate formation. It will show a single resonance at a chemical shift characteristic of phosphonates.

Table 2: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |

| CH₃ -O- | ~3.4 | Singlet (s) | ||

| P-CH₂ -O- | ~3.8 | Doublet (d) | ²J(P,H) ≈ 8-10 | |

| -O-CH₂ -CH₃ | ~4.1 | Doublet of Quartets (dq) | J(H,H) ≈ 7, ³J(P,H) ≈ 7 | |

| ¹³C | -O-CH₂-CH₃ | ~16 | Doublet (d) | ³J(P,C) ≈ 6 |

| CH₃ -O- | ~57 | Singlet (s) | ||

| -O-CH₂ -CH₃ | ~62 | Doublet (d) | ²J(P,C) ≈ 7 | |

| P-CH₂ -O- | ~66 | Doublet (d) | ¹J(P,C) ≈ 160-170 | |

| ³¹P | P =O | ~18-22 | Singlet (s) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion [M+H]⁺ would be expected at m/z 183.078. The exact mass is 182.0708 Da.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and provide fragmentation data for structural confirmation.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2980-2850 | C-H stretch | Alkanes (ethyl, methyl) |

| ~1250 | P=O stretch | Phosphoryl |

| ~1160 | C-O-C stretch | Ether |

| ~1020-1050 | P-O-C stretch | Phosphonate ester |

Safety and Handling

This compound is classified as an irritant.[3][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

Conclusion

This guide has detailed a reliable and common method for the synthesis of this compound via the Michaelis-Arbuzov reaction. The principles behind the synthesis, a step-by-step protocol, and a comprehensive characterization strategy have been presented. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for verifying the structure and purity of the final product. A thorough understanding of these techniques is indispensable for any scientist working with this versatile and important chemical reagent.

References

- 1. CAS 32806-04-5: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 32806-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Spectral Analysis of Diethyl (Methoxymethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and its Spectroscopic Implications

Diethyl (methoxymethyl)phosphonate possesses a central phosphorus atom bonded to a phosphoryl group (P=O), two ethoxy groups (-OCH₂CH₃), and a methoxymethyl group (-CH₂OCH₃). This arrangement dictates the distinct signals we anticipate in various spectroscopic analyses.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organophosphorus compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectral Data:

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7 | 6H |

| -OCH₃ | ~3.4 | Singlet (s) | - | 3H |

| -P-CH₂-O- | ~3.8 | Doublet (d) | ~8 (²JP-H) | 2H |

| -OCH₂CH₃ | ~4.1 | Doublet of Quartets (dq) | ~7 (³JH-H), ~7 (³JP-H) | 4H |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for phosphonates due to its excellent solubilizing properties and relatively clean spectral window.

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, set to 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments and show couplings to the phosphorus atom.

Predicted ¹³C NMR Spectral Data:

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂C H₃ | ~16 | Doublet (d) | ~6 (³JP-C) |

| -OC H₃ | ~58 | Singlet (s) | - |

| -OC H₂CH₃ | ~62 | Doublet (d) | ~6 (²JP-C) |

| -P-C H₂-O- | ~65 | Doublet (d) | ~160 (¹JP-C) |

Expertise in Interpretation: The one-bond phosphorus-carbon coupling (¹JP-C) for the methoxymethyl carbon directly attached to the phosphorus is expected to be significantly larger than the two- and three-bond couplings.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

³¹P NMR Spectroscopy

³¹P NMR is highly specific and provides a direct window into the electronic environment of the phosphorus atom.

Predicted ³¹P NMR Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | ~18-22 | Singlet (proton-decoupled) |

Authoritative Grounding: The chemical shift of phosphonates is influenced by the nature of the substituents attached to the phosphorus atom. For diethyl alkylphosphonates, the ³¹P chemical shift typically falls within a well-defined range.[1]

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: The same sample from ¹H and ¹³C NMR can be used.

-

Instrument Setup:

-

Tune the probe to the ³¹P frequency.

-

-

Acquisition Parameters:

-

A proton-decoupled experiment is standard for routine analysis.

-

Set the spectral width to be wide enough to encompass the expected phosphonate region (e.g., -50 to +50 ppm).

-

Use an external reference of 85% H₃PO₄.

-

-

Data Processing:

-

Process the data similarly to ¹³C NMR.

-

Reference the spectrum to the external H₃PO₄ standard at 0.0 ppm.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2980-2850 | C-H stretching (alkyl) | Strong |

| 1250-1230 | P=O stretching | Strong |

| 1160-1100 | C-O-C stretching (ether) | Strong |

| 1050-950 | P-O-C stretching | Strong |

Trustworthiness of Protocol: The use of a background spectrum is crucial for eliminating atmospheric and instrumental interferences, ensuring that the observed absorption bands are solely from the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum, yielding the absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OCH₂CH₃]⁺ |

| 125 | [M - CH₂OCH₃ - H]⁺ |

| 109 | [P(O)(OCH₂CH₃)₂]⁺ |

| 97 | [HP(O)(OCH₂CH₃)(OH)]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Expertise in Fragmentation: In organophosphonates, fragmentation often involves cleavage of the P-C and P-O bonds, as well as rearrangements.[2] The presence of the ether linkage in the methoxymethyl group may also lead to characteristic fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Fragmentation Pathway Diagram

Caption: A simplified proposed fragmentation pathway.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry, provides an unambiguous structural confirmation. The predictive data and detailed protocols within this guide offer a robust framework for researchers. By understanding the interplay between the molecular structure and its spectroscopic output, scientists can accelerate their research and development efforts in the creation of novel pharmaceuticals and advanced materials.

References

The Horner-Wadsworth-Emmons Reaction: A Mechanistic and Practical Guide to Stereoselective Olefin Synthesis

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most powerful and versatile methodologies in modern organic synthesis for the construction of carbon-carbon double bonds.[1][2][3] Esteemed for its high degree of stereocontrol, operational simplicity, and broad substrate scope, the HWE reaction provides a reliable pathway to predominantly (E)-alkenes, with well-established modifications enabling access to their (Z)-isomers. This technical guide offers an in-depth exploration of the HWE reaction mechanism, the critical factors governing its stereochemical outcome, and field-proven protocols for its practical application. It is intended for researchers, scientists, and drug development professionals who leverage stereoselective olefination as a key strategy in the synthesis of complex molecular architectures, from natural products to active pharmaceutical ingredients.[4][5][6][7]

Introduction: Beyond the Wittig Reaction

First reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction is a modification of the renowned Wittig reaction.[8] It employs phosphonate-stabilized carbanions, which react with aldehydes or ketones to yield alkenes.[8][9] The primary advantages of the HWE reaction over its predecessor are twofold:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[8] This heightened reactivity allows for successful olefination of a broader range of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig conditions.[10]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed through a simple aqueous workup.[8][9][11] This contrasts sharply with the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions.

These features have cemented the HWE reaction as a cornerstone of C=C bond formation, offering predictability, efficiency, and robustness.

The Core Reaction Mechanism

The HWE reaction proceeds through a well-defined, multi-step mechanism, the understanding of which is paramount to controlling the reaction's outcome.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi, KHMDS) to generate a highly nucleophilic phosphonate carbanion.[8][11][12]

-

Nucleophilic Addition: This stabilized carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition, which is typically the rate-limiting step, forms a tetrahedral betaine-like intermediate.[8][12]

-

Oxaphosphetane Formation: The tetrahedral intermediate rapidly undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.[10][12]

-

Elimination: The oxaphosphetane intermediate then collapses in a stereospecific syn-elimination, breaking the P-C and O-C bonds to yield the final alkene product and the dialkylphosphate salt.[13]

Caption: Core mechanism of the Horner-Wadsworth-Emmons reaction.

Mastering Stereoselectivity: The E/Z Dichotomy

The true power of the HWE reaction lies in its inherent stereoselectivity and the ability to rationally control it.

The Thermodynamic Preference for (E)-Alkenes

In its standard form, the HWE reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[8][9][14] This selectivity arises because the initial nucleophilic addition step is often reversible.[13] This allows the system to equilibrate towards the most stable transition state. The anti-oxaphosphetane intermediate, which minimizes steric repulsion between the larger substituents, is thermodynamically favored and eliminates to give the (E)-alkene. Several factors can further enhance this (E)-selectivity:

-

Steric Bulk: Increasing the steric bulk of either the aldehyde or the phosphonate reagent enhances the preference for the less-hindered anti intermediate.[8]

-

Reaction Temperature: Higher temperatures (e.g., 23 °C vs. -78 °C) provide more energy for the intermediates to equilibrate, thus increasing the ratio of the (E)-product.[8]

-

Metal Cations: The choice of cation (from the base) can influence the reaction, with lithium salts often promoting higher (E)-selectivity compared to sodium or potassium.[8]

The Kinetic Route to (Z)-Alkenes: The Still-Gennari Modification

Forcing the reaction to yield the thermodynamically less stable (Z)-alkene requires overriding the natural equilibration process. The most effective strategy for this is the Still-Gennari modification .[10][13][15] This approach hinges on kinetic control, ensuring the intermediates react faster than they can equilibrate.

The key features of the Still-Gennari protocol are:

-

Electron-Withdrawing Phosphonates: Reagents such as bis(2,2,2-trifluoroethyl) phosphonates are used. The highly electronegative fluorine atoms significantly increase the acidity of the α-protons and, more importantly, accelerate the final elimination step.[13][15]

-

Strong, Dissociating Bases: A strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) is used in conjunction with a crown ether (e.g., 18-crown-6).[15] This combination generates a "naked" potassium cation, preventing metal chelation that can influence intermediate stability.

-

Low Temperatures: The reaction is performed at low temperatures (typically -78 °C) to disfavor the reversible initial addition and prevent equilibration.[13]

Under these conditions, the formation of the syn-oxaphosphetane intermediate is kinetically favored, and its subsequent elimination is so rapid that it effectively becomes irreversible, locking in the (Z)-geometry.[10][15]

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. news-medical.net [news-medical.net]

- 5. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of GABAB Receptor Modulation

An In-depth Technical Guide to GS 39783: A Positive Allosteric Modulator of the GABAB Receptor

A Note on Chemical Identification: The initial query for CAS number 32806-04-5 identifies Diethyl (Methoxymethyl)phosphonate, a synthetic reagent. However, the request for an in-depth technical guide for neuroscientists and drug development professionals strongly suggests an interest in a pharmacologically active compound. It is highly probable that the intended subject was GS 39783 (CAS: 39069-52-8) , a well-characterized positive allosteric modulator of the GABAB receptor. This guide will therefore focus exclusively on the properties and structure of GS 39783.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining balanced neural activity.[1] Its effects are mediated by two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] GABAB receptors, which are G-protein coupled receptors (GPCRs), play a critical role in modulating neuronal excitability and neurotransmitter release.[2]

Direct agonists of the GABAB receptor, such as baclofen, have therapeutic applications but are often limited by side effects like sedation, muscle relaxation, and the development of tolerance.[3][4] This has driven the exploration of a more nuanced approach: positive allosteric modulation. Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a distinct site, enhancing the effect of the endogenous agonist, GABA.[4][5] This mechanism offers the potential for a more targeted therapeutic effect, primarily amplifying GABAergic tone where and when it is physiologically required.[6]

GS 39783 emerged as a pioneering tool compound in this class, demonstrating significant potential in preclinical models for anxiety and addiction.[3][7] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization.

Chemical and Physical Properties of GS 39783

GS 39783, chemically known as N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, is a key compound for researchers studying the GABAB receptor.[2][8] Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | [9] |

| Synonyms | GS-39783, N4,N6-dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | [9][10] |

| CAS Number | 39069-52-8 | [10] |

| Molecular Formula | C15H23N5O2S | [10] |

| Molecular Weight | 337.44 g/mol | [10] |

| Appearance | Not specified, likely a solid | |

| Solubility | Soluble to 10 mM in DMSO, Soluble to 5 mM in ethanol | |

| Purity | ≥98% | |

| Storage | Store at room temperature | |

| Canonical SMILES | CSC1=NC(=C(C(=N1)NC2CCCC2)--INVALID-LINK--[O-])NC3CCCC3 | |

| InChIKey | GSGVDKOCBKBMGG-UHFFFAOYSA-N | [10] |

Mechanism of Action: Enhancing GABAB Receptor Function

GS 39783 functions as a positive allosteric modulator of the GABAB receptor.[4][8] The GABAB receptor is a heterodimer composed of two subunits, GABAB1 and GABAB2. GABA binds to the Venus flytrap (VFT) domain of the GABAB1 subunit, while the GABAB2 subunit is responsible for coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.

GS 39783 binds to a site within the transmembrane (TMD) domain of the GABAB2 subunit.[1] This binding event does not activate the receptor on its own but potentiates the receptor's response to GABA.[8][11] Specifically, GS 39783 has been shown to:

-

Increase the potency and maximal efficacy of GABA .[8]

-

Increase the affinity of agonists for the receptor.[8]

-

Promote the G-protein coupling of the receptor.[8]

This allosteric enhancement results in a more robust and prolonged inhibitory signal in the presence of endogenous GABA.

Caption: GABAB receptor signaling pathway and the allosteric modulation by GS 39783.

Pharmacological Effects and Therapeutic Potential

Preclinical studies have extensively characterized the pharmacological profile of GS 39783, highlighting its potential for treating anxiety and substance use disorders with a superior side-effect profile compared to direct GABAB agonists.

Anxiolytic-Like Activity

GS 39783 has demonstrated anxiolytic-like effects in a variety of rodent models without the sedative, cognitive-impairing, or motor-impairing side effects associated with benzodiazepines or baclofen.[3] These models include:

Interestingly, the anxiolytic effects of GS 39783 appear to be more pronounced in animals with higher baseline anxiety or those under stress, suggesting that it may normalize hyperactive neural circuits without suppressing normal function.[12][13][14]

Anti-Addiction Properties

A significant body of research points to the potential of GS 39783 in reducing the rewarding effects and self-administration of various drugs of abuse.

-

Alcohol: GS 39783 has been shown to suppress alcohol self-administration in alcohol-preferring rats.[7][10] It also attenuates the locomotor stimulant actions of ethanol.[4]

-

Cocaine: It decreases cocaine self-administration and attenuates the reward-facilitating effects of the drug.[15]

-

Nicotine: GS 39783 has been found to block the rewarding properties of nicotine.

The ability of GS 39783 to modulate drug-seeking behavior without causing sedation makes it an attractive candidate for addiction pharmacotherapy.[16]

| Assay | Effect of GS 39783 | EC50/ED50 | Source(s) |

| [35S]GTPγS Binding (recombinant) | Potentiation of GABA effect | 2.1 µM | |

| [35S]GTPγS Binding (native) | Potentiation of GABA effect | 3.1 µM | |

| Ca2+ Signaling (HEK293 cells) | Amplification of GABAB-mediated signaling | 2.4 µM | [10] |

| Sound-induced tonic convulsions (mice) | Reduction in incidence | 55.38 mg/kg | [10] |

| Cocaine-cued responding (rats) | Significant decrease | 30 and 100 mg/kg | [16] |

| Amphetamine CPP (rats) | Blocked expression | 30 and 100 mg/kg | [16] |

Experimental Protocols

The characterization of GS 39783 relies on a suite of in vitro and in vivo assays. Below are representative protocols that form the basis of its pharmacological evaluation.

In Vitro: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation and is a cornerstone for characterizing GPCR modulators.

Objective: To determine the ability of GS 39783 to potentiate GABA-stimulated G-protein activation in cell membranes expressing GABAB receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human GABAB receptors (e.g., CHO-K1 cells) or from native tissue (e.g., rat cortical membranes).[10]

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS, a fixed concentration of GABA (typically at its EC20 or EC50), and varying concentrations of GS 39783.

-

Reaction: Incubate the mixture at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the concentration of GS 39783 to determine the EC50 value for potentiation.

References

- 1. Structural basis of the activation of a metabotropic GABA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) and structurally related compounds: novel allosteric enhancers of gamma-aminobutyric acidB receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. caymanchem.com [caymanchem.com]

- 11. The positive allosteric modulator GS39783 enhances GABA(B) receptor-mediated inhibition of cyclic AMP formation in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The GABAB receptor-positive modulator GS39783 and the GABAB receptor agonist baclofen attenuate the reward-facilitating effects of cocaine: intracranial self-stimulation studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The GABA-B positive modulator GS39783 decreases psychostimulant conditioned-reinforcement and conditioned-reward - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Diethyl (Methoxymethyl)phosphonate

An In-depth Technical Guide to Diethyl (Methoxymethyl)phosphonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal organophosphorus reagent in modern organic synthesis. We will delve into its core physical and chemical properties, spectroscopic signature, and characteristic reactivity. A significant focus is placed on its application in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for stereoselective alkene synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile compound.

Introduction: The Role of Phosphonates in Synthesis

This compound, CAS No. 32806-04-5, is a phosphonate ester that has become an invaluable tool for synthetic chemists.[1] Organophosphorus compounds, particularly phosphonates, are celebrated for their unique reactivity, which enables challenging transformations. The phosphonate group is also a key pharmacophore in medicinal chemistry, often employed as a non-hydrolyzable mimic of phosphate groups in drug design, leading to the development of potent antiviral and anticancer agents.[2][3] this compound is most renowned for its role as a nucleophilic precursor in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the creation of carbon-carbon double bonds with a high degree of control.[4][5][6] This guide will elucidate the properties that make it a reagent of choice and provide the technical details required for its successful application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These characteristics are crucial for purification, handling, and structural verification.

Physical Properties

This compound is typically a colorless to pale yellow liquid with moderate volatility and solubility in common organic solvents.[1][7] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32806-04-5 | [1][7][8][9] |

| Molecular Formula | C₆H₁₅O₄P | [1][7][8][9] |

| Molecular Weight | 182.15 g/mol | [8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][7] |

| Boiling Point | Not explicitly available, but related phosphonates have high boiling points (e.g., Diethyl methylphosphonate: 194 °C) | [10] |

| Density | Not explicitly available, but related phosphonates have densities around 1.0-1.1 g/mL (e.g., Diethyl methylphosphonate: 1.041 g/mL) | [10] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | Commercially available with purity ≥97% or >98.0% | [9] |

Spectroscopic Characterization

Spectroscopic analysis is the definitive method for confirming the identity and purity of this compound. The expected spectral features are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is the most informative. It will display a triplet corresponding to the methyl protons (CH₃) of the ethyl groups, a multiplet (quartet of doublets) for the methylene protons (OCH₂) of the ethyl groups due to coupling with both the methyl protons and the phosphorus atom, a singlet for the methoxy protons (OCH₃), and a doublet for the central methylene protons (P-CH₂-O) due to coupling with the phosphorus atom.

-

¹³C NMR : The carbon spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, the methoxy carbon, and the methylene carbon attached to the phosphorus atom.[8]

-

³¹P NMR : The phosphorus NMR spectrum provides a clear diagnostic signal, typically appearing as a singlet in the characteristic region for phosphonates.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands indicative of its functional groups. Key peaks include:

-

A strong P=O (phosphoryl) stretch, typically around 1250 cm⁻¹.

-

P-O-C (phosphonate ester) stretches.

-

C-O-C (ether) stretches.

-

C-H stretches from the alkyl groups.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns resulting from the loss of ethoxy and methoxymethyl groups.[8]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the methylene group adjacent to the phosphoryl group. This position is acidic and can be deprotonated to form a highly stabilized, nucleophilic carbanion.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the preeminent application of this reagent. It involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4][11] This reaction is a significant improvement over the classical Wittig reaction, primarily because the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup, simplifying product purification.[5]

Mechanism: The reaction proceeds through a well-defined pathway:

-

Deprotonation : A base, such as sodium hydride (NaH) or an alkoxide, removes the acidic proton from the carbon adjacent to the phosphorus atom, generating a phosphonate carbanion.[4][12]

-

Nucleophilic Addition : The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[12] This step forms a tetrahedral intermediate.

-

Oxaphosphetane Formation : The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, forming a cyclic four-membered intermediate known as an oxaphosphetane.[12]

-

Elimination : The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to form a stable alkene and a water-soluble phosphate salt.[12][13]

The HWE reaction is highly regarded for its stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product.[4][5]

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

Experimental Protocol: Typical HWE Olefination

Causality: This protocol employs sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the phosphonate without competing side reactions. Anhydrous THF is used as the solvent to prevent quenching of the base and the carbanion. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then warmed to allow the nucleophilic addition to proceed efficiently.

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0°C using an ice bath.

-

Reagent Addition : Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

-

Carbanion Formation : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Carbonyl Addition : Cool the reaction mixture back to 0°C. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material (typically 2-12 hours).

-

Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer will contain the phosphate byproduct.

-

Workup : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

Synthesis of this compound

Caption: General Synthesis Pathway for Phosphonates.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification : It is classified as a skin and eye irritant.[8][15]

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]

-

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[15][16] If irritation persists, seek medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15][16]

-

Inhalation : Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its well-defined physical properties and predictable reactivity, especially in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for the stereoselective synthesis of alkenes. Its utility extends into the field of medicinal chemistry, where the phosphonate moiety is of growing importance. By adhering to the principles of chemical reactivity and safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their synthetic and drug discovery objectives.

References

- 1. CAS 32806-04-5: this compound [cymitquimica.com]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Diethyl methylphosphonate | 683-08-9 [chemicalbook.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

Core Topic: Diethyl (Methoxymethyl)phosphonate Safety and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (methoxymethyl)phosphonate (CAS No. 32806-04-5) is a versatile organophosphorus reagent, frequently employed in synthetic organic chemistry, particularly in Horner-Wadsworth-Emmons reactions. While instrumental in the synthesis of complex molecules, its handling necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe laboratory use of this compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety among research professionals.

Hazard Identification and Risk Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) and presents moderate, but significant, health risks upon exposure.

GHS Classification

The primary hazards are related to its irritant properties.[1][2]

-

Hazard Statements:

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

The causality for this classification lies in the chemical's ability to disrupt cellular membranes upon contact, leading to an inflammatory response in dermal and ocular tissues. Prolonged or repeated exposure can exacerbate these effects.[4]

Physicochemical and Health Hazard Profile

Understanding the physical properties is critical for predicting the chemical's behavior under various laboratory conditions and for implementing appropriate controls.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32806-04-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₅O₄P | --INVALID-LINK--[1] |

| Molecular Weight | 182.16 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK--[2][5][6] |

| Boiling Point | 88 °C @ 6 mmHg | --INVALID-LINK--[2] |

| Density | ~1.09 g/mL at 20°C | --INVALID-LINK--[2] |

| Flash Point | Combustible; slight fire hazard when exposed to heat or flame. | --INVALID-LINK--[4] |

Health Hazards:

-

Inhalation: Vapors or mists can cause respiratory tract irritation.[4][7][8] The risk of inhalation increases at elevated temperatures.[4] As an organophosphorus compound, while its acute systemic toxicity is lower than many pesticides, caution is warranted as the class is known for potential neurological effects.[4][9][10]

-

Skin Contact: Causes skin irritation.[1][3] The material can defat the skin, potentially leading to dermatitis on repeated contact.[4] It is crucial to prevent entry through wounds or abrasions, which could lead to systemic absorption.[4]

-

Eye Contact: Causes serious eye irritation, which can result in pain, redness, and potential damage if not promptly addressed.[1][3][4]

-

Ingestion: While not classified as "harmful by ingestion," it may still cause gastrointestinal discomfort.[4]

Fire and Explosion Hazards: The compound is combustible.[4] Heating can cause container expansion or decomposition, leading to violent rupture.[4] Upon combustion, it may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and phosphorus oxides (POx).[4][7][11]

Proactive Safety: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure risk. This is known as the Hierarchy of Controls.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Engineering Controls

These are the primary defense against exposure and are designed to isolate the researcher from the hazard.

-

Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[3][4][12] This is critical to prevent the accumulation of vapors in the breathing zone.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[3][12] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be used as a substitute for robust engineering controls.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A face shield should be used when there is a significant splash risk. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7][13][14] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for defects before each use. Remove and dispose of contaminated gloves immediately. Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][12] |

| Skin and Body Protection | Fully-buttoned laboratory coat. | A flame-resistant coat is recommended. Ensure clothing fully covers exposed skin. Do not allow clothing wet with the material to remain in contact with the skin.[4][12] |

| Respiratory Protection | Not typically required if used within a fume hood. | If engineering controls fail or for emergency response, use a NIOSH/MSHA or EN 149 approved respirator with a suitable organic vapor cartridge.[7][8][11] |

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict, validated protocol is non-negotiable for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol

-

Preparation: Before handling, review this safety guide and the material's Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials. Assemble all necessary apparatus.

-

Don PPE: Put on all required PPE as detailed in Table 2.

-

Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use glass or other compatible equipment.[12] Keep containers sealed when not in use to minimize vapor release.[4][12]

-

Post-Handling: After use, securely seal the primary container. Decontaminate any surfaces that may have been exposed.

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

-

Hygiene: Wash hands and forearms thoroughly with soap and water.[3][4]

Storage Requirements

Improper storage is a common cause of laboratory incidents. The goal is to maintain chemical stability and prevent accidental release or reaction.

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[4][11]

-

Container: Keep in the original, tightly sealed container.[4][7][11] Protect containers from physical damage and inspect them regularly for leaks.[4]

-

Segregation: Store away from incompatible materials and foodstuff containers.[4]

-

Ignition Sources: Prohibit smoking, naked lights, or other ignition sources in the storage area.[4]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be trained on these procedures.

Spill Management

Caption: Differentiated response workflow for minor versus major chemical spills.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate vicinity.[4]

-

Ensure proper PPE is worn.

-

Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][11][12]

-

Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

-

Clean the spill area thoroughly.

-

-

Major Spill (outside a fume hood or large volume):

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. All exposures must be followed by a medical evaluation.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | Immediate Action | Medical Follow-up |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[3][4][8] | Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open.[3][4][8] If present, remove contact lenses after the initial flush, if it can be done easily.[3] | Seek immediate medical attention.[2][3] |

| Inhalation | Move the person to fresh air. Keep them warm, rested, and in a position comfortable for breathing.[3][4] If breathing is difficult or stops, provide artificial respiration.[4] | Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Immediately give a glass of water to drink.[4] | Seek immediate medical attention. Contact a Poison Information Center or a doctor.[4] |

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.[3][13]

-

Procedure:

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through a licensed waste disposal company, adhering to all local, regional, and national regulations.[3][13]

-

Do not empty into drains or release into the environment.[7][13]

-

Conclusion

This compound is a valuable synthetic tool, but its potential hazards demand respect and meticulous handling. By understanding the causality behind its risk profile and by rigorously implementing a safety framework built on engineering controls, appropriate PPE, and established protocols, researchers can mitigate risks effectively. A proactive and educated approach to safety is paramount to safeguarding the health of laboratory professionals and ensuring the integrity of their research.

References

- 1. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32806-04-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 32806-04-5: this compound [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdc.gov [cdc.gov]

- 10. hsl.gov.uk [hsl.gov.uk]

- 11. Diethyl methylphosphonate(683-08-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Role of Diethyl (Methoxymethyl)phosphonate in organic chemistry

An In-Depth Technical Guide to Diethyl (methoxymethyl)phosphonate in Modern Organic Synthesis

Introduction: A Specialized Reagent for Carbonyl Homologation

In the expansive toolkit of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount method for the stereoselective synthesis of alkenes[1][2][3]. It offers distinct advantages over the classical Wittig reaction, primarily through the use of more nucleophilic phosphonate-stabilized carbanions and the facile removal of the water-soluble phosphate byproduct[4][5][6]. Within the family of HWE reagents, this compound (DEMMP) has been developed for a highly specific and powerful transformation: the one-carbon homologation of aldehydes and ketones via an enol ether intermediate[7][8].

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of DEMMP. It delves into its fundamental properties, the mechanistic underpinnings of its reactivity, its strategic application in synthesis, and detailed protocols for its use, grounding all claims in authoritative scientific literature.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its effective and safe implementation in the laboratory.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with moderate volatility, soluble in common organic solvents[9]. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32806-04-5 | [9][10] |

| Molecular Formula | C₆H₁₅O₄P | [10][11] |

| Molecular Weight | 182.16 g/mol | [10] |

| Appearance | Colorless to almost colorless clear liquid | [9][11] |

| Boiling Point | 88 °C @ 6 mmHg | |

| Density | ~1.09 g/cm³ | |

| Refractive Index | ~1.42 |

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant[10][12].

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[10][12].

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood[12][13]. Avoid contact with skin and eyes, and wash hands thoroughly after handling[12].

The Horner-Wadsworth-Emmons Reaction: Mechanistic Framework

The utility of DEMMP is rooted in the mechanism of the Horner-Wadsworth-Emmons reaction. The reaction transforms a carbonyl compound into an alkene with a high degree of stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-alkene[1][2].

The reaction proceeds through several key steps:

-

Deprotonation: A base abstracts the acidic proton from the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion[1][14]. The increased acidity of the α-proton compared to analogous phosphonium ylides allows for the use of milder bases.

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone[1][15]. This step is typically the rate-limiting step of the reaction[14].

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate[2][3].

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt, which simplifies product purification[14][15].

Core Application: One-Carbon Homologation via Enol Ether Synthesis

The unique role of this compound is to serve as a masked acyl anion equivalent, specifically for the formyl group (-CHO). It allows for the conversion of an aldehyde or ketone into a homologated aldehyde containing one additional carbon atom[7][8]. This transformation is a powerful tool for building molecular complexity.

The process is a two-step sequence:

-

HWE Olefination to form an Enol Ether: DEMMP is deprotonated to form its corresponding carbanion. This carbanion reacts with a carbonyl compound (e.g., a ketone) to produce a methoxy-substituted alkene, which is an enol ether[7].

-

Hydrolysis to the Aldehyde: The resulting enol ether is then subjected to mild acidic hydrolysis, which cleaves the ether linkage to unmask the aldehyde functional group[7].

This methodology is particularly valuable because it provides a reliable route to aldehydes that might be difficult to synthesize via other methods, such as those prone to enolization or other side reactions under different conditions.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for the one-carbon homologation of a ketone using this compound, based on established procedures for HWE reactions[2][7][14].

Objective: To synthesize 2-phenylpropanal from acetophenone via an enol ether intermediate.

Part A: Synthesis of 1-methoxy-2-phenylprop-1-ene (Enol Ether)

Materials:

-

This compound (DEMMP)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 eq., 60% dispersion). The flask is purged with dry nitrogen.

-

Causality: An inert atmosphere is crucial as the phosphonate carbanion is a strong base and will be quenched by atmospheric moisture and oxygen[14].

-

-

Solvent Addition: Add anhydrous THF via syringe to create a suspension of NaH. Cool the flask to 0 °C in an ice-water bath.

-

Causality: Cooling to 0 °C controls the initial exothermic reaction during the deprotonation step[16]. Anhydrous solvent is required to prevent quenching the base and carbanion.

-

-

Carbanion Formation: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

-

Causality: Dropwise addition ensures a controlled rate of hydrogen gas evolution. After addition, the mixture is typically stirred for an additional 30-60 minutes at 0 °C to ensure complete deprotonation, which is often visually confirmed by the cessation of bubbling.

-

-

Carbonyl Addition: Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the carbanion solution at 0 °C.

-

Causality: Maintaining a low temperature during the addition of the electrophile helps to prevent potential side reactions and ensures a controlled nucleophilic attack.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Causality: The reaction is monitored by Thin-Layer Chromatography (TLC) to determine completion. The disappearance of the starting acetophenone is the primary indicator.

-

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining base and protonates the phosphate byproduct. This must be done slowly and at 0 °C to manage the exothermic reaction with any unreacted NaH.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude enol ether can be purified by flash column chromatography on silica gel.

Part B: Hydrolysis to 2-Phenylpropanal

Procedure:

-

Hydrolysis: Dissolve the purified enol ether from Part A in a mixture of THF and 1M aqueous HCl.

-

Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

Causality: The disappearance of the enol ether and the appearance of a new, more polar spot corresponding to the aldehyde indicates reaction completion.

-

-

Workup: Once complete, neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude aldehyde can be further purified by column chromatography if necessary.

Conclusion

This compound is a highly effective and specialized reagent in organic synthesis. Its primary role as a key component in the Horner-Wadsworth-Emmons reaction enables a robust and reliable two-step protocol for the one-carbon homologation of aldehydes and ketones. By proceeding through a stable enol ether intermediate, this method provides synthetic chemists with a powerful strategy for constructing complex aldehyde-containing molecules, making it an indispensable tool for researchers in academia and the pharmaceutical industry.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS 32806-04-5: this compound [cymitquimica.com]

- 10. This compound | C6H15O4P | CID 11658394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. benchchem.com [benchchem.com]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Core Principles of Phosphonate-Stabilized Carbanions

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fundamental principles governing phosphonate-stabilized carbanions, a class of reactive intermediates pivotal to modern organic synthesis. We will delve into the structural features that confer their unique stability and reactivity, dissect the mechanistic intricacies of their hallmark reactions, and provide field-proven protocols for their application. The focus is on delivering not just procedural steps, but the causal logic behind them, empowering researchers to rationally design and troubleshoot their synthetic strategies.

The Phosphonate Carbanion: A Uniquely Stabilized Nucleophile

At its core, a carbanion is a species containing a trivalent carbon atom with a formal negative charge. The inherent instability of this localized charge makes simple carbanions exceptionally strong bases and highly reactive. Stabilization is achieved by delocalizing this electron density, often through adjacent functional groups. The phosphonate group [−PO(OR)₂] is particularly adept at this task.

The stabilization arises from a combination of two key electronic effects:

-

Resonance Delocalization: The negative charge on the α-carbon can be delocalized onto the electronegative oxygen atoms of the phosphoryl group (P=O). This distribution of charge across the P-O bond significantly lowers the energy of the carbanion.

-

Inductive Effect: The electronegative oxygen atoms and the positively polarized phosphorus atom exert a strong electron-withdrawing inductive effect, further pulling electron density away from the carbanionic center.

A crucial characteristic of phosphonate-stabilized carbanions is that they are generally more nucleophilic but less basic than their phosphonium ylide counterparts used in the Wittig reaction.[1] This enhanced nucleophilicity allows them to react efficiently with a broader range of electrophiles, including sterically hindered ketones, under milder conditions.[2] The reduced basicity minimizes side reactions such as unwanted enolization of the carbonyl partner.

Caption: Formation of a phosphonate carbanion and its resonance delocalization.

Quantitative Acidity

The stability of a carbanion is directly related to the acidity (pKa) of its conjugate acid. The presence of the phosphonate group significantly lowers the pKa of the α-proton compared to a simple alkane.

| Compound | pKa in DMSO | Rationale |

| Ethane (CH₃-H) | ~50 | No stabilizing group; extremely weak acid. |

| Diethyl phosphonate (H-PO(OEt)₂) | ~26[3] | P-H bond acidity. |

| Triethyl phosphonoacetate | ~18.5 | α-proton acidity enhanced by P=O and C=O groups. |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | ~12.4 (pKa of TFE)[4] | Acidity is dramatically increased by the inductive effect of the trifluoroethyl groups, which is key to its unique reactivity. |

Note: pKa values are approximate and can vary with solvent and measurement conditions.